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Compound of Interest

Compound Name: 10(2)-Heptadecenyl acetate

Cat. No.: B15549657

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies for the characterization of 10(Z)-Heptadecenyl acetate. While
specific experimental spectra for this exact compound are not publicly available in
comprehensive databases, this document compiles expected spectroscopic values based on
the analysis of structurally similar long-chain unsaturated acetate esters. Detailed experimental
protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data are also presented to facilitate its identification and characterization in

a laboratory setting.

Compound Information

Identifier Value

IUPAC Name (2)-heptadec-10-en-1-yl acetate
CAS Number 73010-82-9[1]

Molecular Formula C19H3602[1]

Molecular Weight 296.49 g/mol [1]

Expected Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15549657?utm_src=pdf-interest
https://www.benchchem.com/product/b15549657?utm_src=pdf-body
https://www.larodan.com/product/10z-heptadecenyl-acetate/
https://www.larodan.com/product/10z-heptadecenyl-acetate/
https://www.larodan.com/product/10z-heptadecenyl-acetate/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15549657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following tables summarize the anticipated spectroscopic data for 10(Z)-Heptadecenyl
acetate based on characteristic values for similar long-chain alkenyl acetates.

'H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCIs Frequency: 400 MHz (typical)

Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
-CH=CH- (Olefinic
~5.35 m 2H
protons)
~4.05 t 2H -CHz-O-
~2.04 s 3H CHs-C(=0)-
-CH2-CH=CH-CHz2-
~2.01 m 4H _
(Allylic protons)
~1.62 p 2H -CH2-CH2-O-
-(CHz2)10- (Methylene
~1.27 brs 20H ( _2)10 ( Y
chain)
~0.88 t 3H CHs-CH:-

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCIs Frequency: 100 MHz (typical)
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Chemical Shift (3, ppm)

Assignment

~171.1 -C=0 (Ester carbonyl)
~130.0 -CH=CH- (Olefinic carbons)
~64.7 -CH2-O-

~31.9-22.7 -(CH2)n- (Methylene chain)
~28.6 -CH2-CH2-O-

~27.2 -CH2-CH=

~25.9 -CH2-CH2-C=0

~21.0 CHs-C(=0)-

~14.1 CHs-CHze-

IR (Infrared) Spectroscopy Data

Wavenumber (cm—1) Intensity Assignment

~3005 Medium =C-H stretch (alkene)

2925, 2855 Strong C-H stretch (alkane)

~1740 Strong C=0 stretch (ester)

~1655 Weak C=C stretch (alkene, Z-isomer)
~1235 Strong C-O stretch (ester)

~722 Medium -(CH2)n- rock

MS (Mass Spectrometry) Data - Electron lonization (El)
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m/z Relative Intensity Assignment
296 Low [M]* (Molecular ion)
236 Moderate [M - CH3sCOOH]*

Series of hydrocarbon

Various High fragments (CnHzn*t, CnHzn"1,
etc.)

61 High [CH3COOH:]*

43 High [CHsCO]J* (Base peak)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized
protocols and may require optimization based on the specific instrumentation and sample
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 10(Z)-Heptadecenyl acetate in
about 0.6 mL of deuterated chloroform (CDCls).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (& = 0.00 ppm).

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Typical parameters include a pulse angle of 45°, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.

e 13C NMR Acquisition:
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o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans will be required compared to *H NMR.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum to determine the
relative number of protons.

Infrared (IR) Spectroscopy

o Sample Preparation: As 10(Z)-Heptadecenyl acetate is likely an oil at room temperature, it
can be analyzed neat.

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly with an
Attenuated Total Reflectance (ATR) accessory.

o ATR-FTIR Procedure:

[¢]

Record a background spectrum of the clean ATR crystal.

[e]

Apply a small drop of the neat sample directly onto the ATR crystal.

o

Acquire the sample spectrum over the range of 4000-400 cm~1.

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber is analyzed to identify the characteristic functional group frequencies.

Mass Spectrometry (MS)

o Sample Introduction: For a volatile compound like an acetate ester, Gas Chromatography-
Mass Spectrometry (GC-MS) is the preferred method.

e GC-MS Protocol:

o Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent such
as hexane or ethyl acetate.
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o GC Conditions:

Injector: Split/splitless injector at 250 °C.

= Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm) is
suitable.

= Carrier Gas: Helium at a constant flow rate of 1 mL/min.

= Oven Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then
ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

o MS Conditions (Electron lonization - EI):
= |on Source Temperature: 230 °C.
= |onization Energy: 70 eV.

» Mass Range: Scan from m/z 40 to 500.

o Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and
characteristic fragmentation patterns. The fragmentation can be compared with libraries of
known compounds for identification.

Mandatory Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a
synthesized chemical compound like 10(Z)-Heptadecenyl acetate.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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